molecular formula C10H8ClF3N4 B1434360 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-amine CAS No. 1644602-68-5

1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-amine

Cat. No. B1434360
M. Wt: 276.64 g/mol
InChI Key: PRADFNJNLJEPON-UHFFFAOYSA-N
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Description

1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-amine (abbreviated as CTPPA) is a novel small molecule that has been gaining attention in the scientific community due to its potential applications in various fields. CTPPA is an organic compound that is composed of nitrogen, carbon, hydrogen, chlorine, and fluorine atoms. It has a molecular formula of C7H5ClF3N3 and a molecular weight of 206.64 g/mol. CTPPA has been shown to possess a range of unique properties, including strong antifungal and antibacterial activity, and has been studied for its potential as a therapeutic agent.

Scientific Research Applications

Synthesis and Characterization

Compounds similar to "1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-amine" have been synthesized and characterized to understand their molecular structure and properties. For instance, the synthesis, crystal structure, and computational study of pyrazole derivatives have been conducted to explore their stability, tautomeric forms, and thermodynamic properties. These studies provide insights into the molecular arrangements and potential chemical behaviors of such compounds (Shen et al., 2012).

Mechanoluminescent and OLED Applications

Research into the photophysical properties of Pt(II) complexes with pyrazolate chelates, closely related to the compound of interest, reveals potential applications in mechanoluminescent and organic light-emitting diodes (OLEDs). These complexes exhibit unique luminescence and mechanoluminescent properties, indicating their utility in creating high-efficiency OLED devices with stable chromaticity and color rendering, which is essential for display technologies (Huang et al., 2013).

Anticancer Activity

A series of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives have been synthesized and screened for anticancer activity against various cancer cell lines. Some of these compounds show promising bioactivity, indicating the potential for developing new anticancer agents from this chemical class (Chavva et al., 2013).

Synthetic Methodology Development

Research into the synthesis of pyrazolo[3,4-b]pyridine derivatives in ionic liquid presents an environmentally benign, catalyst-free method offering high yields under milder conditions. This approach highlights the advancement in synthetic methodologies, making the synthesis of complex heterocyclic compounds more accessible and sustainable (Shi et al., 2010).

Chemical Reactivity and Functionalization

The synthesis and functionalization of pyrazole derivatives, including studies on their reactivity, cyclization strategies, and the creation of novel compounds through multi-component reactions, contribute to a deeper understanding of the chemical versatility and potential applications of these compounds in various fields, including material science and drug development (Gunasekaran et al., 2014).

properties

IUPAC Name

1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3N4/c11-8-1-6(10(12,13)14)2-16-9(8)5-18-4-7(15)3-17-18/h1-4H,5,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRADFNJNLJEPON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CN2C=C(C=N2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801147350
Record name 1H-Pyrazol-4-amine, 1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801147350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-amine

CAS RN

1644602-68-5
Record name 1H-Pyrazol-4-amine, 1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1644602-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazol-4-amine, 1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801147350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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